molecular formula C7H17N3O5S B8524957 Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B8524957
M. Wt: 255.29 g/mol
InChI Key: KQVVYHQOZHEFHW-UHFFFAOYSA-N
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Description

Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H16N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, an aminooxy group, and a sulfamoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 2-(aminooxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The industrial production methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfamoyl group may also interact with other molecular pathways, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(aminooxy)ethyl)carbamate: A similar compound with a slightly different structure, used in similar applications.

    tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: Another related compound with different functional groups, used in medicinal chemistry.

    tert-Butyl 3-(2-Aminoethoxy)propanoate: A compound with a similar backbone but different substituents, used in organic synthesis.

Uniqueness

Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester is unique due to the presence of both the aminooxy and sulfamoyl groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H17N3O5S

Molecular Weight

255.29 g/mol

IUPAC Name

tert-butyl N-(2-aminooxyethylsulfamoyl)carbamate

InChI

InChI=1S/C7H17N3O5S/c1-7(2,3)15-6(11)10-16(12,13)9-4-5-14-8/h9H,4-5,8H2,1-3H3,(H,10,11)

InChI Key

KQVVYHQOZHEFHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NCCON

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl ({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}sulfamoyl)carbamate 77 (0.62 g, 1.61 mmol) in a solution DCM (10 mL) and ethanol (2 mL) was added hydrazine hydrate (0.092 mL, 1.61 mmol) at room temperature. The mixture was stirred at room temperature overnight, filtered and concentrated to provide a residue which was subjected to chromatography to give 78 (0.18 g, 44%) as a white solid.
Name
tert-butyl ({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}sulfamoyl)carbamate
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.092 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods II

Procedure details

To a mixture of tert-butyl({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}sulfamoyl)carbamate 77 (0.62 g, 1.61 mmol) in a solution of DCM (10 mL) and ethanol (2 mL) was added hydrazine hydrate (0.092 mL, 1.61 mmol) at room temperature. The mixture was stirred at room temperature overnight, filtered and concentrated to provide a residue which was subjected to chromatography to give 78 (0.18 g, 44%) as a white solid.
Name
tert-butyl({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}sulfamoyl)carbamate
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.092 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

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